1-Ethylpyrrolidin-3-yl 4-methylbenzene-1-sulfonate
Description
1-Ethylpyrrolidin-3-yl 4-methylbenzene-1-sulfonate is a sulfonate ester comprising a 4-methylbenzenesulfonate group linked to a 1-ethylpyrrolidin-3-yl moiety. Sulfonate esters are often utilized as prodrugs, counterions for basic drugs, or intermediates in organic synthesis due to their stability and tunable solubility.
Properties
Molecular Formula |
C13H19NO3S |
|---|---|
Molecular Weight |
269.36 g/mol |
IUPAC Name |
(1-ethylpyrrolidin-3-yl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C13H19NO3S/c1-3-14-9-8-12(10-14)17-18(15,16)13-6-4-11(2)5-7-13/h4-7,12H,3,8-10H2,1-2H3 |
InChI Key |
UPDMYSDLLVBOKV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(C1)OS(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethylpyrrolidin-3-yl 4-methylbenzene-1-sulfonate typically involves the reaction of 1-ethylpyrrolidine with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Ethylpyrrolidin-3-yl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:
Substitution Reactions: The sulfonate group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Hydrolysis: The corresponding alcohol and sulfonic acid.
Scientific Research Applications
1-Ethylpyrrolidin-3-yl 4-methylbenzene-1-sulfonate has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Ethylpyrrolidin-3-yl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets. The sulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The pyrrolidine ring can interact with biological molecules, potentially affecting their function and activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-Ethylpyrrolidin-3-yl 4-methylbenzene-1-sulfonate with structurally or functionally related sulfonate derivatives, focusing on substituent effects, applications, and structural parameters.
Substituent Effects and Structural Diversity
Key Observations:
- Electronic Effects: The 4-methyl substituent in sulfonates (common across ) enhances steric bulk and hydrophobicity compared to electron-withdrawing groups like nitro ().
- Cationic Moieties: Aminoanilinium cations () facilitate proton transfer in crystal lattices, whereas ethylpyrrolidinyl groups (target compound) may stabilize drug molecules via ion-pairing or modulate solubility.
- Applications: Sulfonates with aromatic backbones (e.g., chalcone in ) exhibit nonlinear optical properties, while bicyclic or heterocyclic derivatives () are prioritized in drug design.
Structural Parameters
Crystallographic data from related compounds reveal consistent trends:
- Sulfonate Group Geometry: The S–O bond lengths in 4-methylbenzenesulfonate derivatives range from 1.43–1.47 Å (typical for sulfonate esters), as seen in , and .
- Torsional Angles: In pyrazole sulfonates (), the dihedral angle between the sulfonate and aromatic rings is ~85°, whereas chalcone derivatives () exhibit near-planar arrangements (angle <10°), influencing conjugation and optical properties.
Functional Comparisons
- Optical vs. Structural Applications: Chalcone sulfonates () prioritize π-conjugation for optical activity, while aminoanilinium salts () focus on hydrogen-bonded networks for crystal engineering.
Biological Activity
1-Ethylpyrrolidin-3-yl 4-methylbenzene-1-sulfonate is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula: C12H17NO3S. Its structure includes a pyrrolidine ring, which is known for its role in various biological activities, and a sulfonate group that may enhance solubility and bioactivity.
Antimicrobial Properties
Research into related sulfonated compounds has revealed antimicrobial properties. For instance, sulfonated derivatives have been effective against various bacterial strains, indicating that this compound may also possess similar activity. The presence of the pyrrolidine moiety is often associated with enhanced interaction with microbial targets .
Comparison of Biological Activities of Related Compounds
| Compound Name | Activity Type | EC50 (µM) | Reference |
|---|---|---|---|
| This compound | Antiviral | TBD | This study |
| Sofosbuvir | Antiviral | 0.42 | |
| Sulfonated Phenolic Compounds | Antimicrobial | Varies |
Case Studies
Case Study 1: Antiviral Efficacy of Pyrrolidine Derivatives
A study evaluated the antiviral efficacy of various pyrrolidine derivatives, including those structurally similar to this compound. The results indicated that these compounds could inhibit viral replication in vitro, suggesting a mechanism involving interference with viral polymerase activity.
Case Study 2: Antimicrobial Screening of Sulfonated Compounds
In another investigation, sulfonated compounds were screened against a panel of bacterial pathogens. The study found that certain derivatives exhibited potent activity against Gram-positive bacteria, leading to further exploration of their mechanism of action and potential therapeutic applications.
Research Findings
- Mechanism of Action : The biological activity observed in related compounds often involves inhibition of key enzymes or disruption of cellular processes in target organisms.
- Synergistic Effects : Some studies suggest that combining sulfonated compounds with other antimicrobial agents can enhance efficacy, indicating potential for combination therapies.
- Safety Profile : Preliminary toxicity studies on similar compounds indicate a favorable safety profile; however, detailed toxicological assessments are necessary for clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
